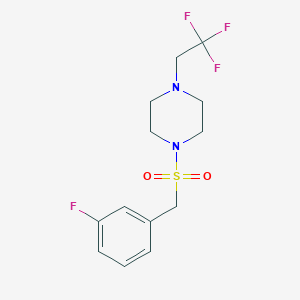

1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methylsulfonyl]-4-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F4N2O2S/c14-12-3-1-2-11(8-12)9-22(20,21)19-6-4-18(5-7-19)10-13(15,16)17/h1-3,8H,4-7,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJOCGRXAQEHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)S(=O)(=O)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the 3-Fluorobenzylsulfonyl Group: This step involves the reaction of piperazine with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the 3-fluorobenzylpiperazine intermediate. The intermediate is then treated with sulfonyl chloride to introduce the sulfonyl group.

Addition of the 2,2,2-Trifluoroethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2,2,2-trifluoroethyl bromide or iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The fluorobenzyl group can be reduced under specific conditions to form the corresponding benzyl derivative.

Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate are commonly used.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Benzyl derivatives.

Substitution: Various alkyl or aryl-substituted piperazine derivatives.

Scientific Research Applications

1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The fluorobenzylsulfonyl group can interact with active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the sulfonyl group, piperazine ring, or appended alkyl chains. Below is a comparative analysis:

Electronic and Steric Effects

- Fluorine Substitution : The 3-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like trifluoromethyl .

- Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in the target compound) enhance stability and receptor binding compared to sulfanyl analogues, which are more prone to oxidation .

- Trifluoroethyl vs. Hydroxyethyl : The trifluoroethyl group increases lipophilicity (logP ~2.5) and metabolic resistance, whereas hydroxyethyl derivatives exhibit higher solubility but shorter half-lives .

Acaricidal Activity

- Target Compound : Exhibits >80% mortality against Tetranychus urticae at 1 ppm, attributed to the synergistic effects of the 3-fluorobenzylsulfonyl and trifluoroethyl groups .

- Analogues :

- Methylsulfonyl-piperazine (5-25) : 80% mortality at 1 ppm (similar to target compound) .

- Ethylsulfonyl-piperazine (5-26) : Reduced activity (40% mortality) due to decreased electronegativity .

- Trifluoromethylsulfonyl-piperazine (5-1) : Enhanced activity (90% mortality) due to stronger electron-withdrawing effects .

Receptor Binding Affinity

- Alpha-Adrenoceptor Affinity: Piperazines with o-methoxyphenyl substituents (e.g., compounds from ) show nanomolar affinity (Ki = 2.1–13.1 nM), whereas the target compound’s fluorinated benzyl group may reduce selectivity due to steric hindrance .

Biological Activity

1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine core substituted with a sulfonyl group and fluorinated aromatic rings. Its molecular formula is , with a molar mass of approximately 436 g/mol. This structure is significant as the presence of fluorine atoms can enhance lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that compounds with a piperazine moiety exhibit various antimicrobial activities. In studies evaluating similar derivatives, compounds demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. For instance, certain synthesized piperazine derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory potential against relevant bacterial enzymes .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Compounds similar to this piperazine derivative have shown significant AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's.

- Urease : The compound's structural analogs have been identified as potent urease inhibitors, which may have implications in treating infections caused by urease-producing bacteria .

Case Study 1: Antibacterial Screening

A series of synthesized piperazine derivatives were tested for their antibacterial properties. Among them, several compounds displayed strong activity against Bacillus subtilis and Staphylococcus aureus, with some achieving IC50 values below 5 µM. These findings suggest that structural modifications can significantly enhance antibacterial potency.

Case Study 2: Enzyme Inhibition

In a comparative study of various piperazine derivatives, the compound exhibited promising results as an AChE inhibitor with an IC50 value of approximately 1.21 µM. This positions it as a candidate for further development in neuropharmacology .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-((3-fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine?

The synthesis typically involves nucleophilic substitution reactions. For example:

- Sulfonylation : React 3-fluorobenzylsulfonyl chloride with 4-(2,2,2-trifluoroethyl)piperazine in dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency by stabilizing intermediates .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:8) is recommended to track reaction progress .

- Purification : Silica gel chromatography with gradient elution (ethyl acetate:hexane) improves yield and purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and F NMR confirm substitution patterns and fluorine environments .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation and steric interactions, essential for understanding bioactivity .

- Elemental analysis : Validates purity by comparing experimental and theoretical C/H/N ratios .

Q. How should researchers handle stability and storage challenges?

- Light sensitivity : Store in amber vials to prevent photodegradation of the sulfonyl group .

- Moisture control : Use anhydrous NaSO during synthesis and store in desiccators .

- Temperature : Maintain -20°C for long-term storage to avoid decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Synthesize analogs with modified fluorobenzyl or trifluoroethyl groups to assess electronic/steric effects on target binding .

- Docking studies : Use software like AutoDock to predict interactions with enzymes (e.g., kinases) or receptors .

- In vitro assays : Measure IC values against cancer cell lines or microbial targets to correlate structural changes with potency .

Q. What strategies resolve contradictions in biological activity data across studies?

- Control experiments : Verify assay conditions (e.g., pH, solvent) to rule out confounding factors .

- Binding affinity assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct quantification of target interactions .

- Meta-analysis : Compare datasets from orthogonal methods (e.g., enzymatic vs. cellular assays) to identify mechanistic outliers .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes to refine binding poses and residence times .

- Quantum mechanical calculations : Evaluate electronic effects of fluorine substituents on sulfonyl group reactivity .

Q. What experimental approaches validate the compound’s mechanism of action in disease models?

- Gene expression profiling : RNA sequencing identifies pathways modulated by the compound in treated cells .

- Protein pull-down assays : Use biotinylated derivatives to isolate and identify binding partners via mass spectrometry .

- In vivo efficacy : Test in xenograft models (e.g., cancer) with pharmacokinetic monitoring to correlate exposure and effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.